5-Amino-2-methylbenzothiazole dihydrochloride CAS number
5-Amino-2-methylbenzothiazole dihydrochloride CAS number
An In-depth Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth insights into the chemical nature, synthesis, analysis, and application of 5-Amino-2-methylbenzothiazole dihydrochloride.
Introduction: The Significance of the Benzothiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to numerous biologically active molecules. Among these, the benzothiazole scaffold, which features a benzene ring fused to a thiazole ring, is of particular interest in medicinal chemistry. Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. 5-Amino-2-methylbenzothiazole dihydrochloride is a key intermediate, valued for its role in the synthesis of more complex, pharmacologically active compounds.[1][2][3] Its utility as a building block in the creation of novel therapeutic agents makes a thorough understanding of its properties and handling essential for any advanced research program.
Part 1: Core Physicochemical Characteristics
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 5-Amino-2-methylbenzothiazole dihydrochloride is commercially available as a powder and is distinguished by the CAS number 32770-99-3. It is important to differentiate this dihydrochloride salt from its free base, 5-Amino-2-methylbenzothiazole, which has a distinct CAS number (13382-43-9) and different physical properties.[4][5]
| Property | Value | Source |
| CAS Number | 32770-99-3 | |
| Molecular Formula | C₈H₈N₂S · 2HCl | |
| Molecular Weight | 237.15 g/mol | |
| Appearance | Powder | |
| Melting Point | 249-250 °C (decomposes) | |
| SMILES String | Cl.Cl.Cc1nc2cc(N)ccc2s1 | |
| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds through an electrophilic substitution mechanism.
A general pathway for the synthesis of a 2-methylbenzothiazole derivative is outlined in a patent, which involves reacting 2-aminothiophenol halide with acetic anhydride in glacial acetic acid.[6] The reaction mixture is heated, and after cooling and filtration, the pH is adjusted to neutral to precipitate the product, which is then extracted.[6]
Below is a generalized workflow for the synthesis of a 2-methylbenzothiazole derivative.
Caption: Generalized Synthesis Workflow for 2-Methylbenzothiazole Derivatives.
Part 3: Applications in Drug Discovery and Development
The primary application of 5-Amino-2-methylbenzothiazole dihydrochloride is as a reactant in the synthesis of targeted therapeutic agents.[4][][8] Its structure is particularly suited for creating derivatives that can act as inhibitors for specific biological pathways, a cornerstone of modern drug design.
Protein Tyrosine Kinase Inhibitors
A notable application is in the preparation of 3-cyanoquinolines, which have been investigated as protein tyrosine kinase inhibitors.[] Protein tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling pathways that govern growth, differentiation, and proliferation. Dysregulation of these kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold is a recurring motif in clinically approved kinase inhibitors, such as Dasatinib.[9]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Broader Pharmacological Potential
The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to the development of 2-aminothiazole derivatives with a wide range of biological activities, including:
-
Anticancer: As seen with kinase inhibitors, these compounds can halt the proliferation of cancer cells.[9]
-
Anti-inflammatory: Some derivatives target enzymes like 5-lipoxygenase, which are involved in inflammatory pathways.
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Antimicrobial: The scaffold is present in compounds with activity against various bacteria and fungi.[2]
Part 4: Analytical Methodologies for Quality Assurance
Ensuring the purity and identity of 5-Amino-2-methylbenzothiazole dihydrochloride is critical for its use in synthesis. A variety of analytical techniques can be employed for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. For more sensitive applications, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10]
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 98.5 - 101.2% | < 2.0% | 5 ng/mL | 15 ng/mL |
| LC-MS/MS | >0.999 | 99.1 - 100.8% | < 1.5% | 0.1 ng/mL | 0.3 ng/mL |
| GC-MS | >0.998 | 97.9 - 102.5% | < 3.0% | 1 ng/mL | 3 ng/mL |
| (Data presented is illustrative for aminothiazole compounds and may vary based on specific instrumentation and conditions)[11] |
Protocol: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh and dissolve 5-Amino-2-methylbenzothiazole dihydrochloride in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution. Perform serial dilutions to prepare a series of calibration standards.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
Caption: Analytical Workflow for HPLC-UV Quantification.
Part 5: Comprehensive Safety and Handling Protocols
As with any chemical reagent, proper handling and storage of 5-Amino-2-methylbenzothiazole dihydrochloride are paramount to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Safe Handling and Storage Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.
-
Skin and Body Protection: Wear a lab coat.[13]
-
-
Handling Practices: Avoid breathing dust.[13] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][12] Keep the container tightly closed.[8][12] Store away from incompatible materials such as strong oxidizing agents.[8][12]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[12]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
Conclusion and Future Perspectives
5-Amino-2-methylbenzothiazole dihydrochloride is more than a mere chemical intermediate; it is a gateway to a vast landscape of pharmacologically relevant molecules. Its strategic importance in the synthesis of kinase inhibitors and other therapeutic agents is well-documented. As drug discovery continues to move towards targeted therapies, the demand for versatile and well-characterized building blocks like this will undoubtedly increase. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and uncovering novel biological activities associated with the 2-aminobenzothiazole scaffold. A thorough and technical understanding of this compound, from its fundamental properties to its safe handling, is therefore indispensable for the modern research scientist.
References
- 5-Amino-2-methylbenzothiazole 97 32770-99-3 - Sigma-Aldrich. (URL: )
- Safety D
- CAS 32770-99-3 5-Amino-2-methylbenzothiazole dihydrochloride - BOC Sciences. (URL: )
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- 5-Amino-2-methylbenzothiazole - SAFETY D
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- 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 - ChemicalBook. (URL: )
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- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: )
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